molecular formula C16H20FN3 B034608 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine CAS No. 106243-67-8

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine

Cat. No.: B034608
CAS No.: 106243-67-8
M. Wt: 273.35 g/mol
InChI Key: OECNSKPDZCPEQC-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 4-(1H-imidazol-5-yl)piperidine with 2-(4-fluorophenyl)ethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The fluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
  • 1-[2-(4-bromophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
  • 1-[2-(4-methylphenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine

Uniqueness

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3/c17-15-3-1-13(2-4-15)5-8-20-9-6-14(7-10-20)16-11-18-12-19-16/h1-4,11-12,14H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECNSKPDZCPEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN=CN2)CCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547853
Record name 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106243-67-8
Record name 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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